(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
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Overview
Description
The compound “(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol” is a complex organic molecule characterized by multiple chiral centers and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and the use of chiral catalysts. The synthetic route may start with simpler precursors, gradually building up the complexity of the molecule through a series of reactions such as nucleophilic substitution, oxidation, and reduction.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups or amines.
Substitution: Replacement of functional groups with other groups, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, halogenating agents.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its interactions with biological macromolecules such as proteins and nucleic acids. Its potential as a ligand for enzyme inhibition or receptor binding can be explored.
Medicine
In medicine, the compound may have potential therapeutic applications. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure could impart desirable properties to polymers or other industrial products.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved would include the specific biochemical processes that the enzyme or receptor is part of.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other complex organic molecules with multiple chiral centers and functional groups. Examples could be:
- (2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
- This compound
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and chiral centers, which may confer unique biological or chemical properties. This could make it particularly valuable in applications where such specific interactions are required.
Properties
Molecular Formula |
C21H43N5O7 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3/t9-,10+,11-,12+,13-,14+,15+,16+,17?,18+,19?,20+,21-/m0/s1 |
InChI Key |
CEAZRRDELHUEMR-VKOUOHSESA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1CC[C@H](C(O1)O[C@@H]2[C@H](C[C@H](C([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC |
Origin of Product |
United States |
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